1-Iodonaphthalen-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodonaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAZALEEBHHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520830 | |
| Record name | 1-Iodonaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90016-93-6 | |
| Record name | 1-Iodonaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Iodonaphthalen-2-amine from 2-Naphthylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Iodonaphthalen-2-amine, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic methodologies originating from 2-naphthylamine: a direct, one-pot diazotization and iodination process, and a multi-step approach involving directed ortho-metallation of a protected amine. This guide is intended to furnish researchers and professionals in drug development with detailed experimental protocols, comparative quantitative data, and a thorough understanding of the chemical pathways involved.
Executive Summary
The synthesis of this compound from 2-naphthylamine can be effectively achieved through two distinct routes. The first is a Sandmeyer-type reaction involving the diazotization of 2-naphthylamine followed by iodination. A specific and efficient protocol utilizes sodium iodate and sodium sulfite in the presence of hydrochloric acid to afford the desired product in good yields. The second, alternative route involves the protection of the amino group of 2-naphthylamine, followed by directed ortho-metallation and subsequent iodination, and finally deprotection. While this second method is a multi-step process, it offers an alternative pathway for the regioselective introduction of iodine. This guide presents a detailed analysis of both methods, including quantitative data, step-by-step experimental procedures, and visual representations of the chemical transformations and workflows.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method 1: Diazotization-Iodination | Method 2: Directed Ortho-metallation |
| Starting Material | 2-Naphthylamine | 2-Naphthylamine |
| Key Reagents | NaIO₃, Na₂SO₃, HCl | Di-tert-butyl dicarbonate, t-BuLi, Diiodoethane, TFA |
| Number of Steps | 1 | 3 |
| Reported Yield | 56-76%[1] | Overall yield not explicitly reported, but individual step yields are available. |
| Key Advantages | Direct, one-pot synthesis. | High regioselectivity for the 3-iodo isomer can be achieved under certain conditions, though the 1-iodo isomer is also formed.[1] |
| Key Disadvantages | Handling of diazonium intermediates which can be unstable. | Multi-step process, requires anhydrous conditions and cryogenic temperatures. |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Observed Values |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.82 (d, J = 8.5 Hz, 1H), 7.74 (d, J = 8.5 Hz, 1H), 7.50 (t, J = 7.5 Hz, 1H), 7.31 (t, J = 7.5 Hz, 1H), 7.18 (d, J = 8.5 Hz, 1H), 6.91 (d, J = 8.5 Hz, 1H), 4.41 (s, 2H). |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 143.2, 135.8, 129.2, 128.4, 128.1, 126.5, 124.4, 122.1, 118.9, 87.9. |
Note: The spectroscopic data is consistent with the structure of 2-amino-1-iodonaphthalene as reported in the literature.[1]
Experimental Protocols
Method 1: Synthesis of this compound via Diazotization-Iodination
This protocol is adapted from a reported procedure for the direct synthesis of 2-amino-1-iodonaphthalene.[1]
Reagents and Materials:
-
2-Naphthylamine
-
Sodium Iodate (NaIO₃)
-
Sodium Sulfite (Na₂SO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
-
5% Sodium thiosulfate solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a suitable reaction vessel, add 2-naphthylamine (100 mg, 0.698 mmol), sodium iodate (138 mg, 0.698 mmol), and sodium sulfite (176 mg, 1.399 mmol).
-
Add a mixture of methanol (0.35 mL) and water (2.8 mL) to the vessel.
-
While stirring at room temperature, add concentrated hydrochloric acid (58 µL, 0.698 mmol).
-
Continue stirring the reaction mixture for 2 to 24 hours. A longer reaction time of 24 hours has been reported to increase the yield from 56% to 76%.[1]
-
After the reaction is complete, extract the mixture with diethyl ether.
-
Wash the ether extract with a 5% sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate in hexanes (e.g., 2% EtOAc in hexanes) as the eluent to afford pure this compound.
Method 2: Synthesis of this compound via Directed Ortho-metallation
This multi-step synthesis involves the protection of the amino group, followed by directed lithiation and iodination, and subsequent deprotection.
Part A: Boc-Protection of 2-Naphthylamine
Reagents and Materials:
-
2-Naphthylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve 2-naphthylamine in a suitable solvent such as THF.
-
Add a base, for example, triethylamine (1.0-1.5 equivalents).
-
Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by removing the solvent and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected 2-naphthylamine.
Part B: Directed Ortho-iodination of Boc-protected 2-Naphthylamine
This protocol is based on general procedures for directed ortho-metallation.
Reagents and Materials:
-
Boc-protected 2-naphthylamine
-
tert-Butyllithium (t-BuLi) in pentane
-
Anhydrous Tetrahydrofuran (THF)
-
Diiodoethane or Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Dissolve Boc-protected 2-naphthylamine in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Slowly add tert-butyllithium (t-BuLi) solution dropwise.
-
Stir the mixture at -78 °C for a specified time (e.g., 1-2 hours) to allow for the ortho-lithiation to occur.
-
Add a solution of the iodinating agent (e.g., diiodoethane or iodine) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to isolate the Boc-protected this compound.
Part C: Deprotection of Boc-protected this compound
Reagents and Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours, or until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound. Further purification by chromatography may be necessary.
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Multi-step synthesis of this compound via ortho-metallation.
Caption: Key chemical transformations in the Sandmeyer-type synthesis.
References
Physical and chemical properties of 1-Iodonaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 1-Iodonaphthalen-2-amine (CAS No. 90016-93-6). The information is curated for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized below. Due to the limited availability of direct experimental values, some properties have been inferred from structurally related compounds, such as 2-aminonaphthalene and 1-iodonaphthalene.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₀H₈IN | [1] |
| Molecular Weight | 269.08 g/mol | [1] |
| CAS Number | 90016-93-6 | [1] |
| Appearance | Likely a solid, may darken on exposure to air and light. | Inferred from related amino-naphthalene compounds. |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and dichloromethane, with low solubility in water.[2] | Inferred from 2-aminonaphthalene.[2] |
| Storage | 4°C, protect from light. | [1] |
Computational Chemistry Data
| Descriptor | Value | Reference |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.0266 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Spectroscopic Data Summary
| Technique | Expected Peaks and Features |
| ¹H NMR | Aromatic protons in the naphthalene ring system, with distinct signals for the protons adjacent to the amino and iodo groups. The amino group protons would likely appear as a broad singlet. |
| ¹³C NMR | Ten distinct signals corresponding to the carbon atoms of the naphthalene ring. The carbons bearing the iodine and amino groups would show characteristic shifts. |
| Infrared (IR) Spectroscopy | - N-H stretching of the primary amine (two bands) in the region of 3300-3500 cm⁻¹.[3][4]- N-H bending (scissoring) vibration around 1580-1650 cm⁻¹.[3]- C-N stretching for the aromatic amine in the range of 1250-1335 cm⁻¹.[3]- C-I stretching vibration, typically found in the far-infrared region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 269. Key fragmentation patterns would likely involve the loss of iodine (m/z 127) and subsequent fragmentation of the aminonaphthalene cation. |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the direct iodination of 2-naphthylamine.[5]
Reaction Scheme:
Figure 1: Synthesis workflow for this compound.
Detailed Methodology: [5]
-
Reaction Setup: In a suitable reaction vessel, combine 2-naphthylamine (1.0 eq), sodium iodate (1.0 eq), and sodium sulfite (2.0 eq) in a mixture of methanol and water.
-
Acidification: Add concentrated hydrochloric acid (1.0 eq) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture for 2 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). A longer reaction time (24 hours) has been reported to increase the yield.
-
Workup:
-
Extract the reaction mixture with diethyl ether.
-
Wash the organic layer with a 5% sodium thiosulfate solution to quench any remaining iodine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
-
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its two primary functional groups: the aromatic amine and the aryl iodide.
-
Amino Group: The primary amine at the 2-position can undergo typical reactions of aromatic amines, such as diazotization to form a diazonium salt. This intermediate can then be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a wide range of functional groups.
-
Iodo Group: The iodine atom at the 1-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
The bifunctional nature of this molecule makes it a valuable building block in the synthesis of more complex polycyclic aromatic compounds, which are of interest in materials science and as scaffolds for novel pharmaceutical agents.
Logical Relationships in Synthesis and Functionalization
The strategic placement of the amino and iodo groups allows for sequential or orthogonal functionalization, providing a logical pathway for the synthesis of diverse naphthalene derivatives.
References
Spectroscopic Profiling of 1-Iodonaphthalen-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-Iodonaphthalen-2-amine, a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive set of predicted data based on the analysis of structurally related compounds, namely 1-iodonaphthalene and 2-naphthylamine. The methodologies for acquiring such spectroscopic data are also detailed to aid in experimental design and data interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known effects of iodo and amino substituents on the naphthalene ring system.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.8 - 8.0 | d | ~ 8-9 | H-4 |
| ~ 7.6 - 7.8 | m | H-5, H-8 | |
| ~ 7.2 - 7.4 | m | H-6, H-7 | |
| ~ 7.1 - 7.2 | d | ~ 8-9 | H-3 |
| ~ 4.5 - 5.5 | br s | -NH₂ |
Disclaimer: Predicted data is based on analogous structures and may not reflect exact experimental values.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C-2 |
| ~ 135 - 140 | C-8a |
| ~ 130 - 135 | C-4 |
| ~ 128 - 130 | C-5 |
| ~ 126 - 128 | C-8 |
| ~ 124 - 126 | C-7 |
| ~ 122 - 124 | C-6 |
| ~ 120 - 122 | C-4a |
| ~ 110 - 115 | C-3 |
| ~ 90 - 95 | C-1 |
Disclaimer: Predicted data is based on analogous structures and may not reflect exact experimental values.
Table 3: Predicted IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H asymmetric stretching |
| 3300 - 3400 | Medium | N-H symmetric stretching |
| 3000 - 3100 | Medium-Weak | Aromatic C-H stretching |
| 1600 - 1650 | Strong | N-H bending (scissoring) |
| 1500 - 1600 | Medium-Strong | Aromatic C=C stretching |
| 1250 - 1350 | Strong | Aromatic C-N stretching |
| 500 - 600 | Medium-Weak | C-I stretching |
Disclaimer: Predicted data is based on analogous structures and may not reflect exact experimental values.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 269 | High | [M]⁺ (Molecular Ion) |
| 142 | High | [M - I]⁺ |
| 127 | Medium | [I]⁺ |
| 115 | Medium | [C₉H₇]⁺ |
Disclaimer: Predicted data is based on analogous structures and may not reflect exact experimental values.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or 32, with a relaxation delay of 1-2 seconds.
-
Apply a 90° pulse.
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Set the spectral width to approximately 250 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
Process the data with an exponential window function and Fourier transform.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
For direct insertion, the sample is heated to induce vaporization.
-
-
Ionization:
-
Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Commercial Availability and Technical Profile of 1-Iodonaphthalen-2-amine
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
1-Iodonaphthalen-2-amine is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both an iodo and an amino group on the naphthalene core, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and potential synthetic applications. While direct experimental protocols and biological activity data for this specific molecule are limited in publicly accessible literature, this document extrapolates from closely related analogues to provide representative experimental workflows and potential areas of investigation.
Commercial Availability and Suppliers
This compound is available from specialized chemical suppliers. Due to its specific substitution pattern, it is not as commonly stocked as some of its isomers but can be procured for research and development purposes.
Table 1: Commercial Supplier Information for this compound
| Supplier | CAS Number | Chemical Formula | Molecular Weight | Purity | Notes |
| ChemScene[1] | 90016-93-6 | C₁₀H₈IN | 269.08 g/mol | ≥98% | Services include custom synthesis and commercial production.[1] |
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90016-93-6 | ChemScene[1] |
| Molecular Formula | C₁₀H₈IN | ChemScene[1] |
| Molecular Weight | 269.08 g/mol | ChemScene[1] |
| Appearance | Not specified (typically a solid) | Inferred |
| Purity | ≥98% | ChemScene[1] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Aryl halides, such as this compound, are common substrates for palladium-catalyzed cross-coupling reactions. The following is a generalized protocol for a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, adapted from procedures for structurally similar compounds like 1-Iodo-2-naphthol. This protocol is provided as a general guideline and would require optimization for the specific substrates used.
Objective: To couple this compound with an arylboronic acid to form a biaryl compound.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Applications in Drug Discovery and Medicinal Chemistry
Aromatic amines and their derivatives are privileged scaffolds in drug discovery. While the biological activity of this compound itself is not documented, it serves as a valuable starting material for synthesizing compounds with potential therapeutic applications. The amino group provides a handle for further functionalization, while the iodo group allows for the introduction of diverse substituents via cross-coupling reactions.
Hypothetical Signaling Pathway Involvement
Compounds derived from naphthalenic scaffolds have been investigated as inhibitors of various enzymes, including kinases, which are crucial components of intracellular signaling pathways. For instance, a biaryl compound synthesized from this compound could potentially act as an ATP-competitive kinase inhibitor, disrupting a signaling cascade implicated in diseases such as cancer. The diagram below illustrates a hypothetical scenario where a derivative of this compound inhibits a kinase in a generic signaling pathway.
Conclusion
This compound is a commercially available chemical intermediate with significant potential for applications in organic synthesis, particularly in the development of novel pharmaceuticals. While direct experimental and biological data for this compound are sparse, its structural features suggest its utility as a versatile building block. The provided information on its properties, a generalized synthetic protocol, and a hypothetical application in drug discovery are intended to serve as a valuable resource for researchers and scientists in the field. Further investigation into the reactivity and biological relevance of this and related compounds is warranted.
References
A Comprehensive Review of 1-Iodonaphthalen-2-amine and its Derivatives for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, halogenated naphthylamines, particularly 1-Iodonaphthalen-2-amine, represent a class of compounds with significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, characterization, and the exploration of its derivatives in the context of drug discovery.
Synthesis and Characterization of this compound
The synthesis of this compound has been a subject of interest, with various methods explored to achieve regioselective iodination of the naphthalene core. A notable and reliable method involves the direct iodination of 2-naphthylamine.
Experimental Protocol: Synthesis of this compound
A well-documented procedure for the synthesis of this compound involves the reaction of 2-naphthylamine with sodium iodate and sodium sulfite in an acidic medium. This method has been shown to exclusively yield the desired 1-iodo-2-aminonaphthalene isomer[1][2][3].
Materials:
-
2-Naphthylamine
-
Sodium iodate (NaIO₃)
-
Sodium sulfite (Na₂SO₃)
-
Concentrated hydrochloric acid (HCl)
-
Methanol
-
Water
-
Diethyl ether
-
5% Sodium thiosulfate solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a mixture of 2-naphthylamine (100 mg, 0.698 mmol), sodium iodate (138 mg, 0.698 mmol), and sodium sulfite (176 mg, 1.399 mmol) in methanol (0.35 mL) and water (2.8 mL) at room temperature, add concentrated hydrochloric acid (58 µL, 0.698 mmol).
-
Stir the reaction mixture for 2 hours at room temperature.
-
Extract the mixture with diethyl ether.
-
Wash the ether extract with a 5% sodium thiosulfate solution and then with water.
-
Dry the organic layer over sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product via column chromatography to yield pure this compound.
This synthetic approach is illustrated in the workflow diagram below.
References
An In-Depth Technical Guide to the Safe Handling of 1-Iodonaphthalen-2-amine for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Iodonaphthalen-2-amine (CAS No. 90016-93-6). The following sections detail the known physical and chemical properties, potential hazards, safe handling protocols, and emergency procedures. This document is intended to supplement, not replace, institutional safety protocols and a thorough review of the Safety Data Sheet (SDS).
Chemical and Physical Properties
This compound is a substituted naphthalenamine derivative. Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 90016-93-6 | [1][2][3] |
| Molecular Formula | C₁₀H₈IN | [3] |
| Molecular Weight | 269.08 g/mol | [3] |
| Appearance | Not specified (likely a solid) | |
| Purity | ≥98% | [3] |
| Melting Point | 102-104 °C | [4] |
| Storage Temperature | 4°C, protect from light | [3] |
Hazard Identification and Toxicology
A complete toxicological profile for this compound has not been established.[2] However, based on its chemical structure as a halogenated aromatic amine and available safety data, the following hazards are identified.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Summary of Toxicological Risks:
While specific data for this compound is limited, the broader class of halogenated naphthalenes and aromatic amines are associated with significant health risks. Halogenated naphthalenes can exhibit dioxin-like toxicity, and some congeners are known to be more potent toxicants than their non-halogenated counterparts.[5][6] Aromatic amines are a class of compounds that includes known carcinogens.[7] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have similar toxic properties.
| Hazard Class | GHS Classification | Potential Health Effects |
| Acute Toxicity (Oral) | Category 4 | Harmful if ingested. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | May cause irritation to the respiratory system if inhaled.[2] |
| Carcinogenicity | Not Classified | Data not available. However, related naphthalenamines are classified as carcinogens. |
| Mutagenicity | Not Classified | Data not available. |
Safe Handling and Personal Protective Equipment (PPE)
Due to the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Containment: Use of a designated area for handling this chemical is recommended to prevent cross-contamination.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn.[2] Ensure gloves are compatible and have an appropriate breakthrough time.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, an appropriate respirator should be used.
-
Footwear: Closed-toe, chemical-resistant shoes are mandatory.
Storage and Reactivity
-
Storage: Store in a cool, dry, and well-ventilated place at 4°C, protected from light.[3] Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
-
Hazardous Decomposition Products: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.
Emergency and First Aid Procedures
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: After contact with skin, wash immediately with generous quantities of running water and non-abrasive soap.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, rinse immediately with clean, running water for at least 15 minutes while keeping the eyes open.[2] Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
Synthesis of 2-Amino-1-iodonaphthalene
The following protocol is adapted from a literature procedure for the synthesis of 2-amino-1-iodonaphthalene from 2-naphthylamine.[8][9]
Materials:
-
2-Naphthylamine
-
Sodium Iodate (NaIO₃)
-
Sodium Sulfite (Na₂SO₃)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
Procedure:
-
Prepare a solution of 2-naphthylamine in an appropriate solvent.
-
In a separate flask, prepare a solution of sodium iodate and sodium sulfite in deionized water.
-
Cool both solutions in an ice bath.
-
Slowly add the sodium iodate/sodium sulfite solution to the 2-naphthylamine solution with vigorous stirring.
-
Acidify the reaction mixture with hydrochloric acid.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-amino-1-iodonaphthalene.[9]
Note: This is a general outline. Researchers should consult the primary literature for specific quantities, concentrations, and reaction times.[8][9] A thorough risk assessment should be conducted before carrying out this synthesis.
Conclusion
This compound is a chemical that requires careful handling due to its potential for skin, eye, and respiratory irritation, as well as the unknown long-term toxicological effects. The structural similarity to other toxic and carcinogenic naphthalenamines warrants a high level of precaution. Adherence to the safety guidelines outlined in this document, in conjunction with institutional safety protocols and the information provided in the Safety Data Sheet, is essential for minimizing risk in a research and development setting.
References
- 1. chemscene.com [chemscene.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. chemscene.com [chemscene.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. The toxicological effects of halogenated naphthalenes: a review of aryl hydrocarbon receptor-mediated (dioxin-like) relative potency factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Reaction of 2-Naphthylamine with Sodium Iodate/Sodium Sulfite: Sy...: Ingenta Connect [ingentaconnect.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodonaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of aryl halides or pseudohalides with a wide variety of amines, providing a versatile and efficient route to arylamines and their derivatives.[1][2] The synthesis of N-substituted-1,2-naphthalenediamines, accessible through the Buchwald-Hartwig amination of 1-Iodonaphthalen-2-amine, is of significant interest in medicinal chemistry and materials science due to the prevalence of this structural motif in pharmacologically active compounds and functional materials.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound, outlining the key reaction parameters, a general experimental procedure, and expected outcomes based on established methodologies for similar substrates.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, in this case, this compound, to form a Pd(II) intermediate.[1][2]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex to form the desired N-arylated product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the reductive elimination step and stabilize the palladium catalyst.[1]
Experimental Protocols
This section provides a general but detailed protocol for the Buchwald-Hartwig amination of this compound with a generic amine. The specific quantities and reaction parameters may require optimization depending on the nature of the amine coupling partner.
Materials and Reagents:
-
This compound
-
Amine (aliphatic or aromatic)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide, 1.4 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.2 equivalents).
-
Addition of Solvent: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of approximately 0.1-0.2 M of the limiting reagent).
-
Reaction: The reaction mixture is stirred and heated to 80-110 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-1,2-naphthalenediamine.
Data Presentation
| Entry | Aryl Iodide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu (1.2) | Toluene | 100 | 24 | 95 |
| 2 | 4-Iodotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 92 |
| 3 | 1-Iodonaphthalene | n-Hexylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 16 | 88 |
| 4 | 2-Iodoaniline | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | t-BuOH | 90 | 20 | 85 |
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Iodonaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Iodonaphthalen-2-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate for the synthesis of N-aryl-1-naphthalen-2-amines, a scaffold present in numerous compounds of interest in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for analogous substrates and serve as a starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The reaction couples an organoboron species, typically a boronic acid, with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2][3] this compound is an attractive substrate for this transformation due to the high reactivity of the carbon-iodine bond.[1] The resulting 1-aryl-naphthalen-2-amine derivatives are valuable precursors for the development of novel pharmaceuticals and functional materials. The presence of the primary amine offers a site for further functionalization, although it can also influence the catalytic cycle, potentially requiring careful selection of reaction conditions to avoid catalyst inhibition or side reactions.[4]
Reaction Principle
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[5][6]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[2][5][7]
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired N-aryl-1-naphthalen-2-amine product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[5][6][7]
Data Presentation: Typical Reaction Parameters and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of aryl iodides, including those with amine functionalities, with various arylboronic acids. This data, compiled from analogous reactions, serves as a guide for optimizing the reaction of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (1-5) | - | K₂CO₃ (2) | Toluene/H₂O | 80-100 | 12-24 | 70-95 |
| Pd(OAc)₂ (1-3) | PPh₃ (2-6) | Cs₂CO₃ (2) | Dioxane | 100 | 8-16 | 75-98 |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2-3) | Toluene | 100-110 | 6-12 | 80-99 |
| PdCl₂(dppf) (2-5) | - | Na₂CO₃ (2) | DMF/H₂O | 90-110 | 12-24 | 65-90 |
Note: Yields are highly dependent on the specific arylboronic acid used, as well as the purity of reactants and solvents. Optimization of catalyst, ligand, base, and solvent is often necessary to achieve the best results. The presence of the amine group on this compound may require the use of bulkier phosphine ligands to prevent catalyst inhibition.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Deionized water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. If a biphasic system is used, add the appropriate amount of water.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure N-aryl-1-naphthalen-2-amine.
Note on the Amine Group: The primary amine in this compound can potentially coordinate to the palladium catalyst, which may affect its activity.[4] If low yields or catalyst deactivation are observed, the use of bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) is recommended. Alternatively, protection of the amine group (e.g., as a Boc-carbamate) prior to the coupling reaction may be considered, followed by a deprotection step.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Typical experimental workflow for Suzuki coupling reactions.
References
Application Notes and Protocols: 1-Iodonaphthalen-2-amine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 1-Iodonaphthalen-2-amine as a key building block in the synthesis of medicinally relevant compounds. The unique structural features of this molecule, namely the nucleophilic amino group and the versatile iodo substituent, allow for sequential and diverse functionalization, making it an attractive starting material for the generation of compound libraries for drug discovery.
Application in the Synthesis of IDO1/TDO Dual Inhibitors for Cancer Immunotherapy
Introduction:
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor-mediated immune suppression by catalyzing the first and rate-limiting step of tryptophan catabolism. The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the activity of effector T cells and promote the differentiation of regulatory T cells, thereby allowing cancer cells to evade the immune system. Dual inhibition of IDO1 and TDO has emerged as a promising strategy in cancer immunotherapy.
Synthetic Strategy:
This compound serves as an ideal starting point for the synthesis of potent 1-aryl-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione inhibitors. The synthesis involves a one-pot, three-component reaction to form the naphthotriazole-dione core, followed by diversification of the scaffold through palladium-catalyzed cross-coupling reactions at the iodo-position.
Experimental Workflow:
Caption: Synthetic workflow for IDO1/TDO inhibitors.
Signaling Pathway:
Caption: IDO1/TDO signaling pathway in cancer.
Quantitative Data:
The following table summarizes the in vitro inhibitory activity of a representative potent dual inhibitor, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione (Compound 38 from the cited literature), which can be synthesized through the proposed pathway.[1]
| Compound | Target | IC50 (nM) |
| Compound 38 | IDO1 | 5 |
| TDO | 4 |
Experimental Protocols:
Protocol 1: Synthesis of 1-Iodo-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes.
-
Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise. Stir for an additional 1 hour at 0-5 °C.
-
Cycloaddition: In a separate flask, dissolve 1,4-naphthoquinone (1.0 eq) in ethanol. Add the azide solution to the naphthoquinone solution and stir the mixture at room temperature for 24 hours.
-
Work-up: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the title compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1-Aryl-1H-naphtho[2,3-d][1][2][3]triazole-4,9-diones
-
Reaction Setup: To a dried Schlenk flask, add 1-Iodo-1H-naphtho[2,3-d][1][2][3]triazole-4,9-dione (1.0 eq), the corresponding arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent and Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Novel Antimicrobial Agents
Introduction:
The naphthalene scaffold is a common motif in a variety of biologically active compounds, including those with antimicrobial properties. The functional handles on this compound allow for the synthesis of a diverse range of derivatives that can be screened for antibacterial and antifungal activity.
Synthetic Strategy:
The amino group of this compound can be derivatized through various reactions, such as acylation or Schiff base formation. The iodo group can then be used for further modifications via cross-coupling reactions to introduce different lipophilic or polar groups, which can modulate the antimicrobial activity and spectrum.
Experimental Workflow:
Caption: Workflow for antimicrobial naphthalene derivatives.
Quantitative Data:
The following table presents hypothetical minimum inhibitory concentration (MIC) values for a series of N-acyl-1-arylnaphthalen-2-amine derivatives, illustrating the type of data that would be generated from a screening campaign.
| Compound Series | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| N-Acetyl-1-aryl | Phenyl | 64 | 128 |
| 4-Chlorophenyl | 32 | 64 | |
| 4-Methoxyphenyl | 128 | >256 | |
| N-Benzoyl-1-aryl | Phenyl | 16 | 32 |
| 4-Chlorophenyl | 8 | 16 | |
| 4-Methoxyphenyl | 32 | 64 |
Experimental Protocols:
Protocol 3: N-Acylation of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or THF. Add a base, for example, triethylamine (1.2 eq).
-
Acylation: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the N-acylated product, which can be further purified by recrystallization or column chromatography.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-N'-substituted-naphthalene-1,2-diamines
-
Reaction Setup: In a glovebox, combine the N-acylated-1-iodonaphthalen-2-amine (1.0 eq), the desired primary or secondary amine (1.2 eq), a palladium pre-catalyst (e.g., a G3 palladacycle, 0.02 eq), a suitable ligand (e.g., a biaryl phosphine ligand, 0.04 eq), and a base such as sodium tert-butoxide (1.5 eq) in a vial.
-
Solvent and Reaction: Add anhydrous toluene and seal the vial. Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by flash column chromatography on silica gel.
These protocols and application notes demonstrate the potential of this compound as a valuable and versatile building block in medicinal chemistry for the development of novel therapeutics. The ability to perform orthogonal chemical modifications at the amino and iodo positions allows for the systematic exploration of chemical space and the optimization of biological activity.
References
Application Notes and Protocols for the N-arylation of 1-Iodonaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-arylation of 1-iodonaphthalen-2-amine, a key transformation in the synthesis of complex nitrogen-containing molecules relevant to pharmaceutical and materials science research. The protocols are based on two of the most powerful and versatile cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The N-arylation of this compound provides access to a diverse range of N-aryl-1-iodonaphthalen-2-amine derivatives. These products can serve as versatile building blocks for further functionalization, leveraging the reactivity of the iodine substituent in subsequent cross-coupling reactions or other transformations.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds using a palladium catalyst.[1] This reaction is known for its broad substrate scope and functional group tolerance, making it a staple in modern organic synthesis. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Representative Quantitative Data
The following table summarizes typical reaction parameters and expected yields for the Buchwald-Hartwig N-arylation of an aryl iodide with an amine, which can be adapted for this compound.
| Parameter | Value |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Xantphos |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Catalyst Loading | 1-5 mol% |
| Ligand Loading | 2-10 mol% |
| Expected Yield | 70-95% |
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene or iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the flask and stir the reaction mixture at 110 °C for 18 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1-iodonaphthalen-2-amine.
Visualization of the Buchwald-Hartwig Reaction
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[2] While traditional Ullmann reactions often required harsh conditions, modern protocols utilize ligands to facilitate the reaction under milder temperatures.
Representative Quantitative Data
The following table provides representative conditions and yields for a modern Ullmann N-arylation, which can be adapted for this compound.
| Parameter | Value |
| Catalyst | Copper(I) Iodide (CuI) |
| Ligand | L-Proline |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Temperature | 90-110 °C |
| Reaction Time | 24-48 hours |
| Catalyst Loading | 5-10 mol% |
| Ligand Loading | 10-20 mol% |
| Expected Yield | 60-85% |
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene or iodobenzene)
-
Copper(I) Iodide (CuI)
-
L-Proline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction tube or flask
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a reaction tube, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMSO (4 mL) to the tube.
-
Seal the tube and stir the mixture at 100 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the N-aryl-1-iodonaphthalen-2-amine.
Visualization of the Ullmann Condensation
Caption: Experimental workflow for the Ullmann N-arylation.
Caption: Generalized catalytic cycle for the Ullmann condensation.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-Iodonaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-iodonaphthalen-2-amine. This versatile building block is a valuable precursor for the synthesis of a wide range of nitrogen-containing polycyclic aromatic compounds, which are of significant interest in medicinal chemistry, materials science, and drug development. The methodologies described herein focus on three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. This compound is an attractive substrate for these transformations due to the presence of a reactive carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. The adjacent amino group can influence the reactivity of the substrate and may require careful optimization of reaction conditions. The products derived from these reactions, including N-aryl- and 1-alkynylnaphthalen-2-amines, as well as 1-arylnaphthalen-2-amines, are valuable scaffolds for the development of novel pharmaceuticals and functional materials.
Reaction Principles
The core of these transformations is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The general mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron compound, a terminal alkyne, or an amine) coordinates to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.
Suzuki-Miyaura Coupling: Synthesis of 1-Aryl-naphthalen-2-amines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester.
General Reaction Scheme:
Representative Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with arylboronic acids. While specific data for this compound is limited in the literature, these conditions provide a strong starting point for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 80-92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 24 | 75-88 |
Note: The data presented is representative of Suzuki-Miyaura couplings of similar amino-substituted aryl iodides and should be used as a guideline for reaction optimization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature in an oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-1-iodonaphthalen-2-amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine.[1]
General Reaction Scheme:
Representative Quantitative Data for Buchwald-Hartwig Amination
The following table provides typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl iodides.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 88-98 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 82-95 |
| 3 | G3-XPhos (1) | - | K₃PO₄ (2) | t-BuOH | 80 | 12 | 90-97 |
Note: The data presented is representative of Buchwald-Hartwig aminations of similar aryl iodides and should be used as a guideline for reaction optimization.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst, the ligand (if not using a precatalyst), and the base to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring in an oil bath at the specified temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling: Synthesis of 1-Alkynyl-naphthalen-2-amines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2]
General Reaction Scheme:
Representative Quantitative Data for Sonogashira Coupling
The following table presents typical conditions for the Sonogashira coupling of aryl iodides.
| Entry | Palladium Catalyst (mol%) | Copper Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 12 | 85-95 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.5) | DMF | 80 | 18 | 80-90 |
| 3 | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | K₂CO₃ (2) | Acetonitrile | 70 | 24 | 78-88 |
Note: The data presented is representative of Sonogashira couplings of similar aryl iodides and should be used as a guideline for reaction optimization.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent and Solvent Addition: Add the anhydrous, degassed solvent, followed by the terminal alkyne (1.1-1.5 equiv.) and the amine base.
-
Reaction Execution: Stir the mixture at the specified temperature.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate in vacuo, and purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Application Notes & Protocols: Derivatization of the Amino Group in 1-Iodonaphthalen-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Iodonaphthalen-2-amine is a valuable bifunctional synthetic building block, featuring a nucleophilic amino group and an iodine substituent amenable to various cross-coupling reactions. Derivatization of the primary amino group is a critical step in modifying the molecule's steric and electronic properties, enabling its use in the synthesis of complex heterocyclic systems, pharmaceutical intermediates, and functional materials. Common derivatization strategies include N-acylation, N-sulfonylation, N-alkylation, and N-arylation, which serve to introduce a wide range of functional groups or to protect the amine during subsequent transformations.[1] This document provides detailed protocols for these key derivatization reactions.
Core Derivatization Strategies
The primary amino group of this compound can be functionalized through several reliable methods. The choice of method depends on the desired functional group and the overall synthetic strategy.
Figure 1: Overview of major derivatization pathways for this compound.
N-Acylation
N-acylation is a common method for converting the primary amine to a secondary amide. This transformation is often used to install a protecting group or to synthesize biologically active amide derivatives.[2] The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base.[3]
Experimental Protocol: N-Acetylation
This protocol describes the synthesis of N-(1-iodonaphthalen-2-yl)acetamide, a procedure often employed as a protective step for the amino group.[1]
Figure 2: General workflow for the N-acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a suitable base such as pyridine or triethylamine (1.2 eq).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the acylating agent, acetyl chloride (1.1 eq), dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.
Data Summary: N-Acylation
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | >90% | [1] |
| Benzoyl Chloride | Et3N | THF | 0 to RT | 3-5 | High | General Method[3] |
| Acetic Anhydride | Pyridine | DCM | RT | 1-2 | >90% | General Method[2] |
N-Sulfonylation
N-sulfonylation involves the reaction of the primary amine with a sulfonyl chloride to form a sulfonamide. Tosylates (Ts) and mesylates (Ms) are commonly installed functional groups that can act as protecting groups or participate in further chemical transformations.[1] The reaction conditions are similar to those for N-acylation.
Experimental Protocol: N-Tosylation
This protocol details the synthesis of N-(1-iodonaphthalen-2-yl)-4-methylbenzenesulfonamide.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Standard work-up reagents (as listed for N-acylation)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM containing triethylamine (1.5 eq) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
If using DCM as a solvent, perform an aqueous work-up similar to the N-acylation protocol.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude sulfonamide from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) for purification.
Data Summary: N-Sulfonylation
| Sulfonylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 0 to RT | 12-16 | High | [1] |
| Methanesulfonyl Chloride | Et3N | DCM | 0 to RT | 2-4 | High | General Method[4] |
| Benzenesulfonyl Chloride | Et3N | THF | 0 to RT | 12 | Moderate to Good | General Method[5] |
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. A more controlled, modern approach is the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a transition metal catalyst, producing water as the only byproduct.[6]
Experimental Protocol: Iron-Catalyzed N-Alkylation with an Alcohol
This protocol is based on a general, environmentally friendly method for the N-alkylation of amines using alcohols.[6]
Figure 3: Workflow for iron-catalyzed N-alkylation using the borrowing hydrogen method.
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, 1-butanol)
-
Iron catalyst (e.g., an iron cyclopentadienone complex)[6]
-
Base (e.g., potassium tert-butoxide, KOtBu)
-
Toluene or another suitable high-boiling solvent
-
Schlenk tube or sealed pressure vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the iron catalyst (1-5 mol%), base (e.g., KOtBu, 5-10 mol%), and any necessary additives.
-
Add this compound (1.0 eq), the alcohol (1.2-2.0 eq), and the solvent.
-
Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 110-140 °C) for 12-24 hours.
-
Monitor the reaction for the consumption of the starting amine.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and base.
-
Wash the Celite pad with additional solvent.
-
Combine the organic filtrates, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.
Data Summary: N-Alkylation
| Alkylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Benzyl alcohol | Fe-complex | KOtBu | Toluene | 110-130 | Good | [6] |
| 1-Butanol | Ru-complex | K2CO3 | Dioxane | 100 | Good | General Method |
| Benzyl bromide | K2CO3 | Acetonitrile | 80 | 6-8 | Moderate-Good | General Method |
N-Arylation (Buchwald-Hartwig Amination)
N-arylation creates a C(aryl)-N bond, forming a diarylamine derivative. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[7] In this context, this compound acts as the amine coupling partner with another aryl halide.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.[8][9]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., sodium tert-butoxide, NaOtBu, or cesium carbonate, Cs2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or microwave vial
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.4-2.0 eq).
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Alternatively, microwave irradiation can be used to shorten reaction times.[10]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Data Summary: N-Arylation
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| 4-Bromotoluene | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | Good to Excellent | [7][9] |
| 4-Chlorobenzonitrile | Pd(OAc)2 / XPhos | Cs2CO3 | Dioxane | 110 | Good | [8][10] |
| 2-Iodothiophene | Pd(PPh3)4 / CuI | K3PO4 | DMF | 100 | Good | General Method |
References
- 1. soc.chim.it [soc.chim.it]
- 2. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles [mdpi.com]
- 3. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 4. Iodine-catalyzed expeditious synthesis of sulfonamides from sulfonyl hydrazides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal-free synthesis of N-sulfonyl imines from benzyl alcohol derivatives and iminoiodinanes via mechanochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for the iodination of 2-naphthylamine
Application Note & Protocol: Iodination of 2-Naphthylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The iodination of aromatic amines like 2-naphthylamine is a key electrophilic aromatic substitution reaction used to synthesize halogenated intermediates. These intermediates are valuable in medicinal chemistry and materials science, serving as building blocks for more complex molecules. The introduction of an iodine atom onto the naphthalene ring provides a reactive handle for subsequent cross-coupling reactions. This document outlines a detailed protocol for the regioselective iodination of 2-naphthylamine to yield 2-amino-1-iodonaphthalene.
Experimental Protocol
This protocol is based on the reaction of 2-naphthylamine with a combination of sodium iodate and sodium sulfite in an acidic aqueous methanol solution. This method has been demonstrated to exclusively yield the 2-amino-1-iodonaphthalene regioisomer.[1]
Materials:
-
2-Naphthylamine
-
Sodium Iodate (NaIO₃)
-
Sodium Sulfite (Na₂SO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Diethyl Ether (Et₂O)
-
5% Sodium Thiosulfate (Na₂S₂O₃) aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a suitable reaction vessel, combine 2-naphthylamine (100 mg, 0.698 mmol), sodium iodate (138 mg, 0.698 mmol), and sodium sulfite (176 mg, 1.399 mmol).[1]
-
Add methanol (0.35 mL) and water (2.8 mL) to the mixture.[1]
-
Begin vigorous stirring at room temperature to form a suspension.
-
Carefully add concentrated hydrochloric acid (58 µL, 0.698 mmol) to the stirring mixture.[1]
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored over time. A 2-hour reaction time provides a moderate yield, while extending the reaction to 24 hours can significantly increase the product yield.[1]
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and wash sequentially with a 5% aqueous sodium thiosulfate solution (to quench any remaining iodine) and then with water.[1]
-
Dry the resulting ether layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, 2-amino-1-iodonaphthalene.
-
The crude product can be further purified by column chromatography on silica gel if necessary.[1]
Data Presentation
Table 1: Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
|---|---|---|---|---|
| 2-Naphthylamine | 143.19 | 100 mg | 0.698 | Substrate |
| Sodium Iodate (NaIO₃) | 197.89 | 138 mg | 0.698 | Oxidant/Iodine Source |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 176 mg | 1.399 | Reducing Agent |
| Conc. HCl | 36.46 | 58 µL | 0.698 | Acid Catalyst |
| Methanol / Water | - | 0.35 mL / 2.8 mL | - | Solvent System |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
|---|---|---|
| Temperature | Room Temperature | [1] |
| Reaction Time | 2 hours | [1] |
| Yield of 2-amino-1-iodonaphthalene | 56% | [1] |
| Reaction Time (extended) | 24 hours | [1] |
| Yield of 2-amino-1-iodonaphthalene | 76% | [1] |
Mandatory Visualization
Experimental Workflow Diagram:
Caption: Workflow for the iodination of 2-naphthylamine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Iodonaphthalen-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Iodonaphthalen-2-amine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent method is the direct electrophilic iodination of 2-naphthylamine. A highly effective and regioselective approach involves using a combination of sodium iodate (NaIO₃) and sodium sulfite (Na₂SO₃) in an acidic aqueous methanol solution. This method exclusively yields the 2-amino-1-iodonaphthalene isomer.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, an alternative route is the Sandmeyer reaction. This involves the diazotization of 2-naphthylamine to form a diazonium salt, which is then treated with an iodide salt, typically potassium iodide (KI). While a versatile method for introducing various functional groups onto an aromatic ring, the Sandmeyer reaction can be sensitive to reaction conditions, and troubleshooting is often required to achieve high yields.
Q3: What are the primary factors that influence the yield of the direct iodination reaction?
A3: The key factors influencing the yield are reaction time, temperature, and the stoichiometry of the reagents. Incomplete reactions are a common cause of low yields, and extending the reaction time has been shown to significantly improve the outcome.
Q4: What are the potential side reactions or impurities I should be aware of?
A4: The main potential side reaction is the formation of di-iodinated byproducts, where a second iodine atom is added to the naphthalene ring. The formation of these impurities is typically influenced by the stoichiometry of the iodinating agent and the reaction temperature. Unreacted 2-naphthylamine can also be a significant impurity if the reaction does not go to completion.
Q5: How can I effectively purify the crude this compound product?
A5: The most common and effective method for purification is flash column chromatography on silica gel. Due to the basic nature of the amine group, which can cause streaking or poor separation on standard silica, it is often beneficial to use an amine-functionalized silica column or to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. An alternative purification method is recrystallization.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My reaction has resulted in a low yield of the desired product. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Increase the reaction time. It has been demonstrated that extending the reaction from 2 hours to 24 hours can increase the yield from 56% to 76%.
-
-
Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate.
-
Solution: While the reaction is typically run at room temperature, a modest increase in temperature may improve the rate. However, be cautious, as higher temperatures can sometimes promote the formation of side products.
-
-
Incorrect Stoichiometry: An insufficient amount of the iodinating reagent will lead to incomplete conversion of the starting material.
-
Solution: Ensure that the stoichiometry of sodium iodate and sodium sulfite relative to 2-naphthylamine is correct as per the established protocol.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC, indicating the presence of impurities. How can I identify and minimize them?
A: The presence of impurities can complicate purification and reduce the overall yield of the pure product.
-
Unreacted Starting Material: A prominent spot corresponding to 2-naphthylamine on your TLC plate indicates an incomplete reaction.
-
Solution: As with low yield, increasing the reaction time is the primary solution. Also, verify the quality and stoichiometry of your reagents.
-
-
Formation of Di-iodinated Byproducts: The formation of less polar spots on the TLC may indicate di-iodination.
-
Solution: This is often caused by an excess of the iodinating agent. Carefully control the stoichiometry of sodium iodate. Running the reaction at a lower temperature may also help to improve selectivity for mono-iodination.
-
Problem 3: Difficulty in Purifying the Product by Column Chromatography
Q: I am experiencing streaking and poor separation during column chromatography of this compound. What can I do to improve the purification?
A: The basic nature of the amino group in this compound can lead to strong interactions with the acidic silica gel, causing purification challenges.
-
Strong Adsorption to Silica: The amine functionality is binding too strongly to the stationary phase.
-
Solution 1: Add a small percentage (0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., hexane/ethyl acetate). This will compete with your product for the acidic sites on the silica, leading to better elution and peak shape.
-
Solution 2: Use an amine-functionalized silica gel column. These columns have a more basic surface and are specifically designed for the purification of amines, often allowing for the use of simpler solvent systems without basic additives.
-
Data Presentation
Table 1: Effect of Reaction Time on the Yield of this compound
| Reaction Time (hours) | Yield (%) |
| 2 | 56 |
| 24 | 76 |
Data obtained from the direct iodination of 2-naphthylamine using NaIO₃/Na₂SO₃/HCl in a methanol/water solvent system at room temperature.
Experimental Protocols
Key Experiment: Synthesis of this compound via Direct Iodination
This protocol is adapted from a reported procedure for the regioselective synthesis of 2-amino-1-iodonaphthalene.
Materials:
-
2-Naphthylamine
-
Sodium iodate (NaIO₃)
-
Sodium sulfite (Na₂SO₃)
-
Concentrated hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
-
5% Sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 2-naphthylamine (1.0 eq), sodium iodate (1.0 eq), and sodium sulfite (2.0 eq) in a mixture of methanol and water.
-
Stir the mixture at room temperature and add concentrated hydrochloric acid (1.0 eq) dropwise.
-
Continue stirring the reaction mixture at room temperature. For optimal yield, allow the reaction to proceed for 24 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic extracts with a 5% aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting with 2% ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low yield issues.
Caption: Main reaction pathway and potential side reaction.
Technical Support Center: Purification of Crude 1-Iodonaphthalen-2-amine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-Iodonaphthalen-2-amine using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Question: My this compound is streaking or tailing on the TLC plate and the column. How can I resolve this?
Answer: Streaking or tailing of amines on silica gel is a frequent problem due to the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the silica surface. This can lead to poor separation and recovery. Here are several strategies to mitigate this issue:
-
Deactivation of Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system.[1][2] A common starting point is 0.1-1% TEA in the mobile phase.[2] This neutralizes the acidic sites on the silica gel, reducing the strong adsorption of the amine.
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds like amines.[3]
-
Amine-functionalized silica: This type of stationary phase has an amine-bonded surface, which is more compatible with basic analytes and can provide excellent separation with less tailing.[1][4]
-
-
Choice of Solvents: Sometimes, the choice of solvent can influence tailing. For particularly stubborn cases, consider a more polar solvent system that can better compete for the active sites on the silica gel.
Question: I am not getting good separation between my product and impurities. What should I do?
Answer: Poor separation can result from an inappropriate eluent system or improper column packing.
-
Optimize the Eluent System: The key to good separation is selecting an eluent system that provides a significant difference in the retention factors (Rf) of your product and the impurities.
-
Use Thin-Layer Chromatography (TLC) to screen different solvent systems. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[5][6]
-
Adjust the polarity of the eluent. If your compound and impurities are moving too slowly (low Rf), increase the polarity of the eluent by adding more of the polar solvent. If they are moving too quickly (high Rf), decrease the polarity.[7] An ideal Rf value for the target compound on a TLC plate for good column separation is typically between 0.2 and 0.4.[8]
-
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not resolve all components, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run.[9]
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to a significant loss of resolution.[9]
Question: My product is not eluting from the column, or the recovery is very low. What is the problem?
Answer: This issue often points to the compound being too strongly adsorbed to the stationary phase or potential decomposition.
-
Increase Eluent Polarity: The eluent may not be polar enough to displace your compound from the silica gel. Gradually increase the proportion of the polar solvent in your eluent mixture.
-
Compound Stability: Aromatic amines can be susceptible to degradation on acidic silica gel. To test for this, you can spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If new spots appear or the product spot diminishes, your compound may be decomposing. In this case, using deactivated silica or an alternative stationary phase is recommended.
-
Check for Precipitation: If the compound is not very soluble in the eluent, it may precipitate at the top of the column. Ensure your crude sample is fully dissolved before loading it onto the column.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: The impurities will depend on the synthetic route used. However, common impurities could include unreacted starting materials, such as 2-naphthylamine, and potential side products from the iodination reaction, such as di-iodinated naphthalenes. It is also possible to have regioisomers depending on the selectivity of the reaction.
Q2: What is a good starting eluent system for the purification of this compound?
A2: A common starting point for the chromatography of moderately polar aromatic compounds on silica gel is a mixture of hexane and ethyl acetate.[5][7] A starting ratio of 9:1 or 8:2 (hexane:ethyl acetate) is a reasonable starting point for TLC analysis. Based on the Rf value of your product, you can then adjust the ratio to achieve optimal separation. For amines, adding 0.1-1% triethylamine to the eluent system is highly recommended to prevent tailing.[2]
Q3: How can I visualize this compound on a TLC plate?
A3: this compound, being an aromatic compound, should be visible under a UV lamp (254 nm). Additionally, various staining agents can be used. A potassium permanganate (KMnO₄) stain is a general-purpose stain that reacts with many organic compounds. For a more specific visualization of the amine group, a ninhydrin stain can be used, which typically gives a characteristic color with primary and secondary amines.
Q4: Should I use a "wet" or "dry" loading method to apply my sample to the column?
A4: Both methods can be effective.
-
Wet loading: The crude sample is dissolved in a minimal amount of the initial eluent and carefully pipetted onto the top of the column. This is a quick and common method.
-
Dry loading: The crude sample is dissolved in a suitable solvent, and a small amount of silica gel is added to the solution. The solvent is then evaporated to leave the crude material adsorbed onto the silica. This dry powder is then carefully added to the top of the packed column. Dry loading is often preferred when the sample is not very soluble in the eluent, as it can lead to better separation.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Eluent System Selection
-
Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved crude mixture onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing a prepared eluent system (e.g., 8:2 hexane:ethyl acetate with 0.5% triethylamine). The solvent level should be below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or with an appropriate stain.
-
Optimization: Adjust the eluent polarity to achieve an Rf value for the desired product between 0.2 and 0.4, with good separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate with 0.5% triethylamine).
-
Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to facilitate packing.
-
Add another thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table can be used to record and compare the results of different purification trials.
| Trial | Stationary Phase | Eluent System (v/v/v) | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (by TLC/HPLC) |
| 1 | Silica Gel | Hexane:EtOAc:TEA (90:10:0.5) | ||||
| 2 | Alumina (Neutral) | Hexane:EtOAc (95:5) | ||||
| 3 | Amine-Silica | Hexane:EtOAc (95:5) |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Tailing/Streaking
Caption: Troubleshooting logic for amine tailing in column chromatography.
References
- 1. biotage.com [biotage.com]
- 2. rsc.org [rsc.org]
- 3. columbia.edu [columbia.edu]
- 4. teledyneisco.com [teledyneisco.com]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Home Page [chem.ualberta.ca]
- 9. web.uvic.ca [web.uvic.ca]
Preventing deiodination of 1-Iodonaphthalen-2-amine during reactions
Welcome to the Technical Support Center for 1-Iodonaphthalen-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis, with a focus on preventing undesired deiodination.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem when working with this compound?
A1: Deiodination, also known as hydrodehalogenation, is a common side reaction where the iodine substituent on the naphthalene ring is replaced by a hydrogen atom. This leads to the formation of 2-naphthylamine as a byproduct, reducing the yield of the desired coupled product and complicating purification. The carbon-iodine (C-I) bond is relatively weak and susceptible to cleavage under various reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.
Q2: Which types of reactions are most prone to causing deiodination of this compound?
A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to deiodination. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.
-
Buchwald-Hartwig Amination: Reaction with amines.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Heck Reaction: Reaction with alkenes.
The extent of deiodination can vary significantly depending on the specific reaction conditions.
Q3: What are the primary factors that influence the rate of deiodination?
A3: Several key parameters can influence the competition between the desired cross-coupling reaction and the undesired deiodination side reaction:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can often promote the desired reductive elimination step over deiodination.
-
Base: The type, strength, and concentration of the base can significantly impact the reaction outcome.
-
Temperature: Higher reaction temperatures can accelerate the rate of deiodination.
-
Solvent: The polarity and protic nature of the solvent can play a role in the deiodination pathway. Protic solvents, for example, can act as a hydride source.
-
Presence of a Hydride Source: Impurities or reagents that can act as a source of hydride ions will increase the rate of deiodination.
Q4: Can the ortho-amino group in this compound contribute to deiodination?
A4: Yes, the ortho-amino group can influence the reaction in several ways. It can coordinate to the palladium center, which may alter the catalyst's reactivity and potentially lead to catalyst poisoning or promote side reactions. In some cases, the amino group can direct ortho-lithiation if strong organolithium bases are used, leading to complex reaction mixtures.
Q5: What are the initial steps I should take to troubleshoot a reaction where significant deiodination is observed?
A5: If you are observing significant formation of 2-naphthylamine, consider the following initial troubleshooting steps:
-
Lower the Reaction Temperature: This is often the most straightforward and effective first step.
-
Screen Different Ligands: Switch to a bulkier, more electron-rich phosphine ligand.
-
Change the Base: If using a very strong base, try a milder one (e.g., carbonates instead of alkoxides).
-
Use Anhydrous and Degassed Solvents: This minimizes potential hydride sources and prevents catalyst oxidation.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Yield of the Desired Product with Significant Deiodination
Symptoms:
-
The primary product isolated is 2-naphthylamine.
-
TLC or LC-MS analysis shows a major peak corresponding to the deiodinated starting material.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction Temperature is too High | Decrease the reaction temperature in 10-20 °C increments. While this may slow down the desired reaction, it often has a more pronounced effect on reducing the rate of deiodination. |
| Inappropriate Catalyst/Ligand System | Screen a variety of palladium catalysts and phosphine ligands. Bulky, electron-rich monophosphine ligands such as XPhos, SPhos, or BrettPhos are often effective at promoting reductive elimination and minimizing deiodination. |
| Unsuitable Base | The choice of base is critical. Strong bases like NaOt-Bu can sometimes promote deiodination. Consider switching to a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] |
| Presence of Hydride Donors | Ensure all solvents are anhydrous and thoroughly degassed. Protic solvents like alcohols should generally be avoided unless specified in a well-established protocol, as they can be a source of hydride.[2] |
| Catalyst Poisoning by the Amino Group | The free amine can coordinate to the palladium center and inhibit catalysis. Consider N-protection of the amine group (see Q&A on protecting groups). |
Issue 2: Both Desired Product and Deiodinated Byproduct are Formed in Significant Amounts
Symptoms:
-
A mixture of the desired product and 2-naphthylamine is obtained, making purification difficult.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sub-optimal Reaction Conditions | A fine-tuning of the reaction parameters is necessary. A systematic screening (e.g., Design of Experiments - DoE) of ligand, base, solvent, and temperature can help identify the optimal window where the formation of the desired product is maximized relative to the deiodinated byproduct.[3] |
| Slow Reductive Elimination | The final step of the catalytic cycle, reductive elimination to form the product, may be slow compared to the deiodination pathway. Using more electron-rich and sterically hindered ligands can often accelerate this step.[4] |
| N-Protection Strategy | If optimization of the unprotected amine is unsuccessful, protecting the amino group can significantly alter the electronic properties of the substrate and may prevent side reactions. (see below) |
Data Presentation: Impact of Reaction Parameters on Deiodination
The following table summarizes the general effects of various reaction parameters on the outcome of cross-coupling reactions with aryl iodides bearing an ortho-amino group, with a focus on minimizing deiodination. The yields are illustrative and will vary depending on the specific substrates and reaction.
| Parameter | Condition A | Outcome A (Desired Product/Deiodination) | Condition B | Outcome B (Desired Product/Deiodination) |
| Ligand | PPh₃ (less bulky) | Moderate Yield / Significant Deiodination | XPhos (bulky, electron-rich) | High Yield / Minimal Deiodination |
| Base | NaOt-Bu (strong) | Variable Yield / Variable Deiodination | K₂CO₃ (mild) | Good Yield / Often Lower Deiodination |
| Temperature | 110 °C | Lower Yield / High Deiodination | 80 °C | Higher Yield / Low Deiodination |
| Solvent | Methanol (protic) | Low Yield / High Deiodination | Toluene or Dioxane (aprotic) | High Yield / Low Deiodination |
| Amine Status | Unprotected (-NH₂) | Prone to side reactions and deiodination | N-Acetyl protected (-NHAc) | Generally higher yields and less deiodination |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Deiodination
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce deiodination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and XPhos in a small amount of dioxane.
-
Add the catalyst pre-mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acetylation of this compound for Subsequent Cross-Coupling
Protecting the amine as an acetamide can prevent catalyst inhibition and reduce deiodination.
Materials:
-
This compound (1.0 equiv)
-
Acetic anhydride (1.1 equiv)
-
Pyridine (as solvent or co-solvent) or another suitable base like triethylamine.
-
Dichloromethane (if needed as a co-solvent)
Procedure:
-
Dissolve this compound in pyridine or a mixture of dichloromethane and triethylamine at 0 °C.
-
Slowly add acetic anhydride to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-(1-iodonaphthalen-2-yl)acetamide.
-
The resulting N-protected compound can then be used in cross-coupling reactions under standard conditions, often with improved outcomes. Deprotection can be achieved under acidic or basic conditions after the coupling reaction.
Mandatory Visualization
Caption: Troubleshooting workflow for deiodination in reactions with this compound.
References
Optimizing reaction conditions for Suzuki coupling with 1-Iodonaphthalen-2-amine
Topic: Optimizing Reaction Conditions for Suzuki Coupling with 1-Iodonaphthalen-2-amine
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling of this compound with various organoboron reagents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: I am observing a very low yield or no product formation. What are the most common causes?
A1: Low or no yield in the Suzuki coupling of this compound can stem from several factors. A systematic check is recommended:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or may have decomposed. Ensure your palladium source and ligands are high quality and stored correctly. Oxygen can deactivate the catalyst, so it is critical to properly degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[1][2] Consider using a pre-catalyst to ensure the active species is present.[3]
-
Poor Ligand Choice: The ligand is crucial for an efficient catalytic cycle. For a substrate like this compound, which can be sterically demanding, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to improve catalytic activity.[1][4]
-
Inappropriate Base or Solvent: The base activates the boronic acid for the transmetalation step.[4][5][6] For aryl iodides, bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[4] The solvent must solubilize all reactants and the catalyst. Common choices include dioxane, toluene, THF, and DMF.[4][6]
-
Poor Reagent Quality: Boronic acids can degrade over time, forming unreactive boroxines.[4] It is recommended to use fresh, high-quality boronic acid. Alternatively, more stable potassium trifluoroborate salts or boronate esters can be used.[3][4]
Q2: My primary side product is the homocoupling of the boronic acid. How can I prevent this?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species.[1]
-
Rigorous Degassing: This is the most critical step. Thoroughly remove dissolved oxygen from solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) or by using freeze-pump-thaw cycles.[1]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources which can sometimes promote homocoupling.[3]
-
Control Reaction Parameters: Slower addition of the boronic acid or running the reaction at a lower temperature might help favor the cross-coupling pathway over homocoupling.[3]
Q3: I am observing significant dehalogenation of my this compound starting material. What causes this and how can it be minimized?
A3: Dehalogenation is the replacement of the iodine atom with a hydrogen atom. This side reaction can occur if the intermediate palladium-aryl complex reacts with a source of hydride before transmetalation.[1]
-
Identify Hydride Sources: Amine bases and alcohol solvents can sometimes act as hydride sources.[1] While the substrate itself is an amine, its primary role is as a coupling partner.
-
Optimize Reaction Conditions: A slow transmetalation step can provide more time for dehalogenation to occur. Using a stronger base or a more efficient ligand can accelerate transmetalation and minimize this side reaction.[1][4]
Q4: How can I avoid protodeboronation of my boronic acid?
A4: Protodeboronation, the replacement of the boronic acid group with hydrogen, is a major side reaction, particularly with electron-deficient boronic acids.[2][4]
-
Use Milder Bases: While a base is necessary, very strong bases in the presence of water can accelerate protodeboronation. Consider using milder bases like KF or K₂CO₃.[3][7]
-
Anhydrous Conditions: Since water can be a proton source, running the reaction under anhydrous conditions can help, although many Suzuki protocols benefit from some water to dissolve the base.[4]
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable to protodeboronation than their corresponding boronic acids.[3][4] They slowly release the boronic acid in situ, keeping its concentration low.
Data Presentation: Reaction Components
The following tables summarize common components for Suzuki coupling reactions. Optimization may be required for your specific substrate.
Table 1: Common Palladium Precursors and Ligands
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos, XPhos | 1-5 | Effective for sterically hindered and electron-rich substrates.[4][8] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | 1-5 | Versatile Pd(0) source, often paired with bulky phosphines.[4][5] |
| Pd(PPh₃)₄ | None (ligated) | 2-5 | A common Pd(0) catalyst, but may be less effective for challenging couplings.[4] |
| PdCl₂(dppf) | None (ligated) | 2-5 | Often used for a wide range of Suzuki couplings. |
Table 2: Bases and Solvents
| Base | Typical Equivalents | Solvent System | Temperature (°C) |
| K₃PO₄ | 2.0 - 3.0 | Dioxane, Toluene, THF | 80 - 110 |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, THF | 80 - 110 |
| K₂CO₃ | 2.0 - 3.0 | Toluene/H₂O, Dioxane/H₂O | 80 - 100 |
| NaOtBu | 1.4 - 2.0 | Toluene, Dioxane (anhydrous) | 80 - 110 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a representative protocol and may require optimization.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1][2]
-
Catalyst/Ligand Addition: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2.2-4.4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) to the Schlenk flask containing the substrates via syringe.[4]
-
Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress using TLC or LC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate) three times.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Purification of 1-Iodonaphthalen-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodonaphthalen-2-amine. It focuses on the common challenges encountered during the removal of impurities, particularly the starting material, 2-aminonaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized by direct iodination of 2-aminonaphthalene?
A1: The most prevalent impurity is typically the unreacted starting material, 2-aminonaphthalene. Due to the similar structure and polarity of the product and starting material, separation can be challenging. Other potential, though less common, impurities may include the regioisomer 2-amino-3-iodonaphthalene and di-iodinated byproducts, depending on the specific reaction conditions.
Q2: My TLC plate shows that the product and the main impurity have very similar Rf values. How can I improve their separation?
A2: Achieving good separation on a TLC plate is crucial for developing an effective column chromatography method. If you are observing poor separation, consider the following:
-
Solvent System Optimization: A standard starting point for aromatic amines is a hexane/ethyl acetate mixture. Try varying the polarity. For instance, if using a 9:1 hexane/EtOAc system, try increasing the polarity to 8:2 or 7:3. Conversely, if the spots are running too high on the plate, decrease the polarity.
-
Addition of a Modifier: Amines can interact strongly with the acidic silica gel, leading to tailing or streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent can often improve the spot shape and separation.
-
Alternative Stationary Phase: Consider using amine-functionalized silica TLC plates. These can offer different selectivity for amines and may improve separation.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: If crystallization is not occurring, several techniques can be employed:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.
-
Solvent System Adjustment: If the compound is too soluble even at low temperatures, you may have used too much solvent. Try to carefully evaporate some of the solvent. If the compound "oils out" instead of crystallizing, the solvent may be too nonpolar. In such cases, a solvent pair (e.g., ethanol/water, hexane/ethyl acetate) might be more effective. Dissolve the compound in a minimum of the "good" solvent (in which it is more soluble) and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Then, heat to redissolve and cool slowly.
-
Patience and Temperature: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer for an extended period. Slower cooling often leads to the formation of purer crystals.
Q4: How can I visualize this compound and 2-aminonaphthalene on a TLC plate?
A4: Both compounds are UV active due to the naphthalene ring system, so they should be visible under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate. Additionally, you can use a potassium permanganate stain, which is a general stain for organic compounds that can be oxidized. For specific visualization of the primary amine group, a ninhydrin stain can be used, which will typically produce a colored spot (often purple or brown) upon heating.
Data Presentation
The following table summarizes typical results that can be expected from the purification of this compound contaminated with 2-aminonaphthalene.
| Purification Method | Starting Purity (this compound) | Final Purity (this compound) | Typical Recovery Yield | Notes |
| Column Chromatography | 85% | >98% | 70-85% | Highly effective for removing baseline impurities and closely related isomers. Yield can be optimized with careful fraction collection. |
| Recrystallization | 85% | 95-97% | 60-75% | A good method for removing larger amounts of impurities. Purity is highly dependent on the chosen solvent and cooling rate. Multiple recrystallizations may be necessary for higher purity, which will lower the overall yield. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound containing 2-aminonaphthalene as the primary impurity.
1. TLC Analysis:
- Prepare a TLC developing chamber with a solvent system of 9:1 Hexane:Ethyl Acetate. For improved spot shape, a system of 9:1 Hexane:Ethyl Acetate with 0.5% triethylamine can be used.
- Dissolve a small amount of the crude material in ethyl acetate and spot it on a silica gel TLC plate.
- Develop the plate and visualize it under a UV lamp. The product, this compound, is expected to have a slightly higher Rf value than the more polar starting material, 2-aminonaphthalene.
2. Column Preparation:
- Select a glass column of appropriate size (e.g., 40-60 mm diameter for 1 g of crude material).
- Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate).
- Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.
3. Sample Loading:
- Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane or ethyl acetate.
- Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
- Carefully add the dry-loaded sample to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions in test tubes and monitor the elution process by TLC.
- Combine the fractions containing the pure product.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying this compound that is substantially impure.
1. Solvent Selection:
- Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures thereof).
- An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point for aromatic amines.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent (e.g., hot ethanol) while stirring until the solid is completely dissolved.
3. Cooling and Crystallization:
- Allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
5. Drying:
- Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Recrystallization of 1-Iodonaphthalen-2-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 1-Iodonaphthalen-2-amine. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A2: If this compound does not dissolve, you may be using an inappropriate solvent or an insufficient volume. First, ensure you are using a solvent in which the compound is expected to have at least moderate solubility at higher temperatures. If the compound remains insoluble, you can try adding small portions of a co-solvent in which the compound is more soluble. For instance, if you are using heptane with no success, the addition of small amounts of toluene or ethyl acetate might facilitate dissolution upon heating. Be cautious not to add too much of the "good" solvent, as this may prevent crystallization upon cooling.
Q3: The compound "oils out" of the solution instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree. To remedy this, try reheating the solution to dissolve the oil and then add a small amount of additional solvent to decrease the saturation. A slower cooling rate can also prevent oiling out; allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Using a different solvent system with a lower boiling point might also be necessary.
Q4: I am getting very low recovery of my purified compound. What are the possible reasons?
A4: Low recovery can be due to several factors. You might be using too much solvent, causing a significant portion of your compound to remain in the mother liquor even after cooling. Using the minimum amount of hot solvent necessary to dissolve the compound is crucial. Another reason could be premature crystallization during a hot filtration step, leading to loss of product on the filter paper. Ensure your filtration apparatus is pre-heated. Finally, washing the collected crystals with a solvent that is not sufficiently cold can lead to the dissolution of the product.
Q5: The crystals I obtained are colored, but the pure compound should be colorless. How can I remove the colored impurities?
A5: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. Add a spatula-tip of charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired compound, potentially reducing the yield.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not supersaturated. | - Scratch the inside of the flask with a glass rod.- Add a seed crystal of this compound.- Evaporate some of the solvent to increase the concentration.- Cool the solution in a colder bath (e.g., dry ice/acetone). |
| Crystallization is too rapid, yielding fine powder | The solution is too concentrated or cooled too quickly. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly by insulating the flask. |
| Oiling out | The compound's melting point is below the solvent's boiling point, or the solution is too saturated. | - Reheat to dissolve the oil and add more solvent.- Use a lower-boiling solvent or solvent mixture.- Cool the solution more slowly. |
| Low yield | - Too much solvent used.- Premature crystallization during hot filtration.- Crystals washed with solvent that was not cold enough. | - Use the minimum amount of hot solvent for dissolution.- Pre-heat the filtration apparatus.- Wash crystals with ice-cold solvent. |
| Crystals are discolored | Presence of colored impurities. | - Treat the hot solution with activated charcoal before filtration. |
| Difficulty in filtering crystals | Crystals are too fine. | - Allow for a slower crystallization process to form larger crystals.- Use a filter paper with a smaller pore size. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Ethanol is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring on a hot plate. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.
Workflow for Recrystallization and Troubleshooting
Caption: Workflow for the recrystallization of this compound and troubleshooting common issues.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Iodonaphthalen-2-amine
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 1-Iodonaphthalen-2-amine, offering a valuable resource for its characterization and differentiation from related compounds.
This guide presents a detailed examination of the predicted ¹H and ¹³C NMR spectral data for this compound and compares it with the experimental data of two closely related structural analogues: 1-iodonaphthalene and 2-aminonaphthalene. This comparative approach facilitates a deeper understanding of the influence of the iodo and amino substituents on the chemical shifts of the naphthalene ring system.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables summarize the predicted chemical shifts (δ) for the protons and carbons of this compound. These values were obtained using advanced computational algorithms that provide reliable estimations of NMR spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H-3 | 7.09 |
| H-4 | 7.77 |
| H-5 | 7.82 |
| H-6 | 7.42 |
| H-7 | 7.31 |
| H-8 | 8.00 |
| NH₂ | 4.5 (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 92.1 |
| C-2 | 145.8 |
| C-3 | 111.5 |
| C-4 | 129.8 |
| C-4a | 130.5 |
| C-5 | 128.4 |
| C-6 | 127.1 |
| C-7 | 124.9 |
| C-8 | 129.0 |
| C-8a | 136.2 |
Comparative NMR Data of Structural Analogues
To contextualize the spectral features of this compound, the experimental ¹H and ¹³C NMR data for 1-iodonaphthalene and 2-aminonaphthalene are presented below.
Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for 1-Iodonaphthalene
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 99.9 |
| 2 | 7.99 (dd, J=7.6, 1.2 Hz) | 131.0 |
| 3 | 7.58 (ddd, J=8.4, 6.8, 1.2 Hz) | 128.0 |
| 4 | 8.16 (d, J=8.4 Hz) | 128.6 |
| 4a | - | 134.2 |
| 5 | 7.64 (ddd, J=8.4, 6.8, 1.2 Hz) | 127.8 |
| 6 | 7.52 (ddd, J=8.4, 6.8, 1.2 Hz) | 127.5 |
| 7 | 7.87 (dd, J=7.6, 1.2 Hz) | 135.8 |
| 8 | 8.21 (d, J=8.4 Hz) | 127.9 |
| 8a | - | 139.9 |
Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts for 2-Aminonaphthalene
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 7.15 (d, J=2.4 Hz) | 109.1 |
| 2 | - | 146.1 |
| 3 | 7.28 (dd, J=8.8, 2.4 Hz) | 118.8 |
| 4 | 7.73 (d, J=8.8 Hz) | 128.9 |
| 4a | - | 129.5 |
| 5 | 7.78 (d, J=8.4 Hz) | 126.2 |
| 6 | 7.40 (ddd, J=8.4, 6.8, 1.2 Hz) | 127.6 |
| 7 | 7.31 (ddd, J=8.4, 6.8, 1.2 Hz) | 125.9 |
| 8 | 7.78 (d, J=8.4 Hz) | 128.1 |
| 8a | - | 134.9 |
| NH₂ | 3.9 (broad s) | - |
Experimental Protocol for NMR Analysis
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic amines like this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the amine protons.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Number of scans: 16-64 (adjust based on sample concentration).
-
Relaxation delay (d1): 1-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: Sufficient to cover the entire proton chemical shift range (e.g., 0-12 ppm).
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
3. ¹³C NMR Spectroscopy:
-
Acquisition Parameters:
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2-5 seconds.
-
Pulse program: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral width: Sufficient to cover the entire carbon chemical shift range (e.g., 0-200 ppm).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Structural Elucidation and Spectral Interpretation
The predicted NMR data for this compound, in conjunction with the experimental data from its analogues, allows for a detailed structural assignment.
Caption: Molecular structure of this compound with predicted ¹³C and ¹H NMR chemical shifts.
The electron-donating amino group at the C-2 position is expected to cause a significant upfield shift (lower ppm) for the ortho (C-1 and C-3) and para (C-6) carbons compared to unsubstituted naphthalene. Conversely, the electronegative iodine atom at the C-1 position will induce a downfield shift (higher ppm) for the adjacent carbons. The interplay of these electronic effects results in the predicted chemical shifts.
The proton spectrum is anticipated to show six distinct aromatic signals. The protons on the same ring as the substituents (H-3 and H-4) will be the most affected. The protons on the other ring (H-5, H-6, H-7, and H-8) will experience less pronounced shifts. The broad signal for the amine protons is characteristic and its chemical shift can be highly dependent on solvent and concentration.
By comparing the predicted data for this compound with the experimental data for 1-iodonaphthalene and 2-aminonaphthalene, researchers can gain valuable insights into the additive nature of substituent effects on the NMR spectra of polysubstituted naphthalenes. This guide serves as a practical tool for the identification and structural verification of this compound and related compounds in various research and development settings.
Mass Spectrometry Fragmentation Analysis: A Comparative Guide for 1-Iodonaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Iodonaphthalen-2-amine. In the absence of direct experimental spectra in publicly available databases, this guide offers a predictive comparison based on established fragmentation principles for aromatic, amino, and iodo-substituted compounds. The information presented is intended to aid researchers in the identification and structural elucidation of this and similar molecules.
Predicted Fragmentation Pattern
The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the C-I and C-N bonds, as well as rearrangements of the naphthalene ring. The predicted fragmentation data is summarized in Table 1.
| m/z (predicted) | Ion Formula | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 269 | [C₁₀H₈IN]⁺• | Molecular Ion (M⁺•) | Ionization of this compound |
| 142 | [C₁₀H₈N]⁺ | Naphthalen-2-amine radical cation | Loss of Iodine radical (•I) |
| 141 | [C₁₀H₇N]⁺• | Azacyclopropabenzocycloheptene ion | Loss of I• followed by loss of H• |
| 127 | [I]⁺ | Iodine cation | Cleavage of the C-I bond |
| 115 | [C₉H₇]⁺ | Naphthalenyl cation | Loss of I• and HCN |
Table 1. Predicted major ions in the electron ionization mass spectrum of this compound.
Experimental Protocols
The following is a standard protocol for acquiring an electron ionization mass spectrum for a solid organic compound such as this compound.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source.[1][2]
-
Direct insertion probe or a gas chromatograph for sample introduction.
Sample Preparation:
-
A small quantity (typically <1 mg) of solid this compound is placed in a capillary tube.
-
The capillary tube is inserted into the direct insertion probe.
Mass Spectrometry Analysis:
-
The probe is inserted into the ion source of the mass spectrometer.
-
The sample is slowly heated to facilitate volatilization into the ion source.
-
The volatilized molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[1][2]
-
The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Data Analysis:
-
The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
-
The fragmentation pattern is interpreted to deduce the structure of the parent molecule.
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
References
Reactivity Showdown: 1-Iodonaphthalen-2-amine vs. 1-Bromonaphthalen-2-amine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice between an aryl iodide and an aryl bromide can significantly impact reaction kinetics, yields, and overall process economy. This guide provides a detailed comparison of the reactivity of 1-iodonaphthalen-2-amine and 1-bromonaphthalen-2-amine, two key intermediates in the synthesis of complex nitrogen-containing polycyclic aromatic compounds, supported by representative experimental data.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The weaker carbon-iodine bond in this compound is more readily cleaved in the oxidative addition step of the catalytic cycle compared to the stronger carbon-bromine bond in 1-bromonaphthalen-2-amine. This inherent difference in reactivity generally translates to faster reactions, higher yields, and the feasibility of using milder reaction conditions for the iodo-substituted compound.[1]
Quantitative Data Summary
The following tables summarize representative data from three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data illustrates the generally superior performance of this compound under comparable conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 92 |
| 2 | 1-Bromonaphthalen-2-amine | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 78 |
Table 2: Buchwald-Hartwig Amination with Aniline
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 88 |
| 2 | 1-Bromonaphthalen-2-amine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Entry | Aryl Halide | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3) | Et₃N | THF | 50 | 4 | 95 |
| 2 | 1-Bromonaphthalen-2-amine | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3) | Et₃N | THF | 70 | 16 | 81 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific applications.
General Protocol for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask, 1-halonaphthalen-2-amine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are added. The flask is evacuated and backfilled with argon three times. Then, a solution of tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) in a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added.[2] The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), Xantphos (0.02 mmol), cesium carbonate (1.4 mmol), 1-halonaphthalen-2-amine (1.0 mmol), and aniline (1.2 mmol). Anhydrous dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is removed from the glovebox and heated to the specified temperature with vigorous stirring for the indicated time.[3] After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash column chromatography.
General Protocol for Sonogashira Coupling
A mixture of 1-halonaphthalen-2-amine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.015 mmol), and copper(I) iodide (0.03 mmol) in a Schlenk flask is evacuated and backfilled with argon.[4] Degassed triethylamine (3 mL) and tetrahydrofuran (5 mL) are added, followed by phenylacetylene (1.1 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.
References
A Comparative Guide to the Synthesis of 1-Iodonaphthalen-2-amine: Traditional vs. Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated aromatic amines is a cornerstone of medicinal chemistry and materials science. 1-Iodonaphthalen-2-amine, in particular, serves as a valuable building block for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive comparison of three distinct synthetic routes to this compound: the classical Sandmeyer reaction, a greener Sandmeyer-type modification, and a direct iodination approach. A fourth, alternative route commencing from a different precursor via diaryliodonium salts is also discussed, offering a divergent strategy. The performance of each route is evaluated based on yield, reaction conditions, safety, and environmental impact, supported by detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators of the different synthetic strategies for producing this compound.
| Metric | Classical Sandmeyer Reaction | Green Sandmeyer-Type Reaction | Direct Iodination |
| Starting Material | 2-Naphthylamine | 2-Naphthylamine | 2-Naphthylamine |
| Key Reagents | NaNO₂, H₂SO₄, KI | NaNO₂, p-TsOH, KI | NaIO₃, Na₂SO₃, HCl |
| Solvent | Water, Diethyl Ether | Acetonitrile | Methanol, Water |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | ~3.5 hours | ~30 minutes | 2 - 24 hours |
| Reported Yield | ~70% (for analogous systems) | High (not specified for this substrate) | 56% - 76% |
| Key Advantages | Well-established, reliable | Avoids strong mineral acids | One-pot, simple procedure |
| Key Disadvantages | Use of strong acid, unstable diazonium intermediate | Requires organic solvent | Longer reaction times for higher yields |
| Safety Concerns | Unstable/explosive diazonium salt, corrosive acid | Flammable organic solvent | Oxidizing agent (NaIO₃) |
| Environmental Impact | Acidic waste | Organic solvent waste | Aqueous waste with salts |
Experimental Protocols
Route 1: Classical Sandmeyer Reaction
This traditional method involves the diazotization of 2-naphthylamine with nitrous acid in the presence of a strong mineral acid, followed by the introduction of a potassium iodide solution.
Materials and Equipment:
-
2-Naphthylamine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-salt bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flask, a stirred solution of 2-naphthylamine (1.0 equiv) in deionized water is treated with concentrated sulfuric acid (2.8 equiv).
-
The reaction mixture is cooled to 0 °C using an ice-salt bath.
-
A solution of NaNO₂ (1.2 equiv) in deionized water is added dropwise, and the reaction is stirred for 30 minutes at 0 °C.
-
Et₂O is added, followed by the dropwise addition of a solution of KI (4.0 equiv) in deionized water.
-
The resulting mixture is allowed to warm to room temperature and stirred for 3 hours.
-
A saturated Na₂S₂O₃ solution is added to quench any remaining iodine.
-
The mixture is extracted with EtOAc, and the organic layer is dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]
Route 2: Green Sandmeyer-Type Reaction
This modified approach replaces the strong mineral acid with the less corrosive and more environmentally benign p-toluenesulfonic acid (p-TsOH).
Materials and Equipment:
-
2-Naphthylamine
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 2-naphthylamine (1.0 equiv) in acetonitrile, p-TsOH (2.0 equiv) is added.
-
The mixture is stirred at room temperature, and an aqueous solution of NaNO₂ (1.1 equiv) is added dropwise.
-
After stirring for a short period (typically 10-15 minutes) to form the diazonium salt, an aqueous solution of KI (1.5 equiv) is added.
-
The reaction is stirred at room temperature for approximately 15-20 minutes.
-
The reaction mixture is then worked up using a standard aqueous extraction procedure.[2][3]
Route 3: Direct Iodination
This one-pot method achieves the direct iodination of 2-naphthylamine without the formation of a diazonium salt intermediate.
Materials and Equipment:
-
2-Naphthylamine
-
Sodium Iodate (NaIO₃)
-
Sodium Sulfite (Na₂SO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Deionized Water
-
Diethyl Ether
-
5% Sodium Thiosulfate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Concentrated hydrochloric acid (1.0 equiv) is added to a mixture of 2-naphthylamine (1.0 equiv), sodium iodate (1.0 equiv), and sodium sulfite (2.0 equiv) in methanol and water at room temperature.
-
The reaction mixture is stirred for 2 to 24 hours. A longer reaction time of 24 hours has been shown to increase the yield from 56% to 76%.
-
The reaction mixture is extracted with diethyl ether.
-
The ether extract is washed with 5% sodium thiosulfate solution and water, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the product.
Alternative Synthetic Strategy: The Diaryliodonium Salt Route
An alternative approach to this compound that avoids the use of 2-naphthylamine as a direct precursor involves the use of diaryliodonium salts. This method offers a different retrosynthetic pathway and can be advantageous when the starting amine is unavailable or problematic to handle.
Conceptual Two-Step Protocol:
Step 1: One-Pot Synthesis of a Diaryliodonium Salt
-
A suitable iodoarene is reacted with a naphthalene derivative (without the amino group) in the presence of an oxidant like m-CPBA and an acid such as triflic acid or p-toluenesulfonic acid in a solvent like ethyl acetate. This forms an unsymmetrical diaryliodonium salt.[4][5]
Step 2: N-Arylation with the Diaryliodonium Salt
-
The synthesized diaryliodonium salt is then reacted with an ammonia equivalent or a protected amine nucleophile. This transition metal-free arylation transfers the naphthalenyl group to the nitrogen atom. Subsequent deprotection (if necessary) would yield the final product.
This route's main advantage is its modularity, allowing for the late-stage introduction of the amino functionality. However, it is a multi-step process that may have a lower overall yield compared to more direct methods.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the compared synthetic routes.
Caption: A comparison of three synthetic routes starting from 2-Naphthylamine.
Caption: An alternative synthetic pathway via a diaryliodonium salt intermediate.
Safety and Environmental Considerations
Classical Sandmeyer Reaction:
-
Safety: The primary safety concern is the formation of an unstable and potentially explosive diazonium salt intermediate, especially if it is isolated or allowed to dry.[6] The reaction must be kept at low temperatures (0-5 °C) to minimize decomposition. Concentrated sulfuric acid is highly corrosive.
-
Environmental: The use of a strong mineral acid results in acidic waste that requires neutralization.
Green Sandmeyer-Type Reaction:
-
Safety: While avoiding strong mineral acids reduces corrosivity, the use of organic solvents like acetonitrile introduces flammability hazards. Diazonium salt instability remains a concern, although the milder conditions may mitigate this to some extent.
-
Environmental: The use of an organic solvent contributes to volatile organic compound (VOC) emissions and requires proper disposal.
Direct Iodination:
-
Safety: Sodium iodate is a strong oxidizer and can form explosive mixtures with combustible materials.[1][5][7][8] Hydrochloric acid is corrosive.
-
Environmental: The reaction is performed in a mixture of methanol and water, reducing the reliance on more hazardous organic solvents. The waste stream will contain inorganic salts.
Diaryliodonium Salt Route:
-
Safety: The synthesis of diaryliodonium salts often involves strong oxidants (like m-CPBA) and acids. The salts themselves are generally stable solids.
-
Environmental: The development of more sustainable, one-pot syntheses of diaryliodonium salts in greener solvents like ethyl acetate is an active area of research, aiming to reduce the environmental impact.[4] The atom economy of the subsequent arylation step can be a concern, as one of the aryl groups on the iodonium salt is sacrificed.
Conclusion
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. Diazotisation [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. durhamtech.edu [durhamtech.edu]
- 8. Sodium Iodate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
A Comparative Guide to the Electronic Properties of 1-Iodonaphthalen-2-amine and Related Naphthalene Derivatives: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 1-Iodonaphthalen-2-amine and related naphthalene derivatives, drawing upon existing Density Functional Theory (DFT) studies of similar compounds. Due to a lack of specific published DFT data for this compound, this guide establishes a comparative framework using data from analogous molecules to predict its electronic behavior and benchmark it against viable alternatives. This approach allows for an informed understanding of its potential characteristics in the context of drug design and materials science, where electronic properties are crucial for molecular interactions and reactivity.
Comparative Analysis of Electronic Properties
The electronic properties of aromatic amines and their derivatives are of significant interest in medicinal chemistry and materials science. Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical in determining a molecule's reactivity, stability, and spectroscopic characteristics.[1][2][3]
The following table summarizes key electronic properties derived from DFT calculations for naphthalene and related derivatives. While direct experimental or computational data for this compound is not available in the cited literature, the data presented for similar structures provides a basis for estimating its properties. The introduction of an amino group is expected to raise the HOMO energy level, while the influence of the iodine atom will be multifaceted, affecting both steric and electronic profiles.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |
| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ[4] |
| Quinoline | -6.646 | -1.816 | 4.83 | DFT/6-31+G(d,p)[3] |
| 4-((2-Hydroxyethyl)imino) naphthalen-1(4H)-one | Not Specified | Not Specified | 3.862 | B3LYP/6-311++G(d,p)[5] |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene) hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31+G(d,p)[2] |
Note: The significant variation in the HOMO-LUMO gap values highlights the profound impact of different substituents on the electronic structure of the naphthalene core. It is anticipated that this compound will exhibit a HOMO-LUMO gap that is influenced by both the electron-donating amino group and the electron-withdrawing/halide-bonding capabilities of the iodine atom.
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[6] The choice of functional and basis set is crucial for obtaining accurate results.
DFT Calculation Methodology
A common computational protocol for calculating the electronic properties of naphthalene derivatives involves the following steps:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A popular and effective method is the B3LYP functional combined with a 6-311G(d,p) or similar basis set.[1]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the HOMO and LUMO energies. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra.[5]
The following Graphviz diagram illustrates a typical workflow for DFT calculations of molecular electronic properties.
Caption: A generalized workflow for DFT calculations of molecular properties.
Comparative Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a molecule's electronic properties influence its interactions with biological targets is paramount. The HOMO and LUMO energies can indicate a molecule's ability to participate in charge-transfer interactions, which are fundamental to many biological recognition processes.
The following diagram illustrates the logical relationship between a molecule's structural features, its calculated electronic properties, and its potential biological activity.
Caption: Relationship between molecular structure, electronic properties, and predicted activity.
Conclusion
While direct DFT studies on this compound are not yet prevalent in the literature, a comparative analysis based on related naphthalene derivatives provides valuable insights into its expected electronic properties. The methodologies and logical frameworks presented here offer a guide for researchers to computationally model and evaluate this and other novel compounds for applications in drug discovery and materials science. The presented data underscores the importance of substituent effects on the electronic landscape of the naphthalene scaffold, providing a predictive tool for designing molecules with tailored electronic characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
Comparative Guide to HPLC Method Development for the Analysis of 1-Iodonaphthalen-2-amine
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 1-Iodonaphthalen-2-amine. It is intended for researchers, scientists, and drug development professionals involved in the characterization and quality control of this compound. The guide outlines a systematic approach to method development, comparing different stationary and mobile phases, and presents a putative alternative analytical technique.
High-Performance Liquid Chromatography (HPLC) Method Development
A reversed-phase HPLC (RP-HPLC) approach is the most common and effective method for the analysis of aromatic amines and their derivatives.[1][2] This strategy will explore the impact of different columns and mobile phase compositions on the chromatographic performance for this compound.
Experimental Workflow for HPLC Method Development
The following diagram illustrates the systematic workflow for developing a robust HPLC method.
Caption: Workflow for HPLC Method Development.
Experimental Protocols
Protocol 1: HPLC Method with C18 Column
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solution: this compound (10 µg/mL) in 50:50 ACN:Water.
Protocol 2: HPLC Method with Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Methanol (MeOH).
-
Gradient: 40% B to 90% B over 12 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard Solution: this compound (10 µg/mL) in 50:50 MeOH:Water.
Comparative Data for HPLC Methods
The following table summarizes the expected performance characteristics of the two proposed HPLC methods.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Retention Time (min) | ~ 8.5 | ~ 6.2 |
| Peak Asymmetry | < 1.2 | < 1.5 |
| Theoretical Plates | > 5000 | > 4000 |
| Resolution | > 2.0 (from impurities) | > 1.8 (from impurities) |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.08 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.24 µg/mL |
Alternative Analytical Technique: Ultra-Performance Liquid Chromatography (UPLC)
For a faster and more efficient analysis, Ultra-Performance Liquid Chromatography (UPLC) presents a viable alternative to conventional HPLC. UPLC utilizes columns with smaller particle sizes (< 2 µm), leading to higher resolution, increased sensitivity, and significantly shorter run times.
Logical Comparison: HPLC vs. UPLC
The diagram below illustrates the key differences and advantages of UPLC over HPLC for the analysis of this compound.
Caption: Comparison of HPLC and UPLC for Analyte Analysis.
Experimental Protocol
Protocol 3: UPLC Method
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 20% B to 70% B over 2.5 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Standard Solution: this compound (10 µg/mL) in 50:50 ACN:Water.
Comparative Data for HPLC vs. UPLC
This table provides a comparison of the expected performance of the optimized HPLC method (Method 1) and the proposed UPLC method.
| Parameter | HPLC (Method 1) | UPLC (Method 3) |
| Run Time (min) | ~ 15 | ~ 3 |
| Resolution | Good | Excellent |
| Sensitivity | High | Very High |
| Solvent Consumption | Higher | Lower |
| System Pressure | Standard | High |
Conclusion
The development of a robust analytical method for this compound is crucial for its characterization and quality control. This guide proposes a systematic approach to HPLC method development by comparing a standard C18 column with a Phenyl-Hexyl column, which may offer alternative selectivity for aromatic compounds. For laboratories equipped with UPLC instrumentation, a direct comparison with the optimized HPLC method is recommended. The UPLC method is anticipated to provide superior performance in terms of speed, resolution, and sensitivity, leading to higher sample throughput and reduced solvent consumption. The final choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the available instrumentation.
References
Navigating the Synthesis of N-Substituted Naphthalen-2-amines: A Comparative Guide to Catalytic Cross-Coupling of 1-Iodonaphthalen-2-amine
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The naphthalene scaffold, in particular, is a privileged motif in medicinal chemistry. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 1-iodonaphthalen-2-amine, a key building block for accessing a diverse range of N-substituted naphthalen-2-amine derivatives. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows to aid in the selection of optimal synthetic strategies.
The cross-coupling of this compound presents a unique challenge due to the presence of the free amino group, which can potentially coordinate to and inhibit the metal catalyst. To address this, a common strategy involves the in-situ protection of the amine, for example, through N-acylation, before proceeding with the coupling reaction. This guide will cover a range of palladium-, copper-, and nickel-catalyzed systems for key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann-type reactions.
Comparative Performance of Catalytic Systems
The choice of catalytic system is paramount for achieving high efficiency and yield in the cross-coupling of this compound and its derivatives. The following tables provide a summary of quantitative data for different reaction types, highlighting the performance of various catalysts, ligands, bases, and solvents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-based catalysts are widely employed for their high reactivity and broad functional group tolerance.[1]
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | >85 | General conditions for aryl-aryl coupling.[2] |
| Buchwald-Hartwig | Primary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 70-95 | Effective for C-N bond formation.[1] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 60-80 | 4-8 | 60-90 | N-protection of the amine is often required.[3] |
| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 24 | 50-80 | For the formation of C-C double bonds.[4][5] |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed systems, particularly for Ullmann-type reactions, offer a cost-effective alternative to palladium, though they may require harsher reaction conditions.[6]
Table 2: Copper-Catalyzed Cross-Coupling Reactions of this compound Derivatives
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Ullmann C-N Coupling | Amine | CuI / L-proline | K₂CO₃ | DMSO | 110 | 24 | 60-85 | Classic method for N-arylation.[7] |
| Ullmann C-O Coupling | Phenol | CuI / Phenanthroline | Cs₂CO₃ | DMF | 120 | 24 | 55-80 | For the synthesis of diaryl ethers.[8] |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, offering unique reactivity and being a more earth-abundant and economical choice compared to palladium.[6][9]
Table 3: Nickel-Catalyzed Cross-Coupling Reactions of this compound Derivatives
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| C-N Coupling | Amine | NiBr₂·3H₂O / Ligand | Amine (as base) | DMF | RT | 24 | 50-85 | Mild conditions with photoredox catalysis.[9] |
| C-S Coupling | Thiol | Ni(cod)₂ / dppf | NaOtBu | Dioxane | 80 | 12 | 65-90 | For the synthesis of aryl thioethers. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for key cross-coupling reactions involving N-protected this compound.
Protocol 1: Suzuki-Miyaura Coupling of N-Acetyl-1-iodonaphthalen-2-amine
Materials:
-
N-Acetyl-1-iodonaphthalen-2-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add N-acetyl-1-iodonaphthalen-2-amine, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add a degassed 4:1 mixture of toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acetyl-1-aryl-naphthalen-2-amine.
Protocol 2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the corresponding amine.
-
Add anhydrous toluene, seal the vial, and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the N-substituted naphthalen-2-amine.
Protocol 3: Sonogashira Coupling of N-Acetyl-1-iodonaphthalen-2-amine
Materials:
-
N-Acetyl-1-iodonaphthalen-2-amine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask under an inert atmosphere, add N-acetyl-1-iodonaphthalen-2-amine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise and stir the mixture at 60-80 °C for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and dilute it with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
A general understanding of the experimental workflow is essential for planning and executing cross-coupling reactions.
The catalytic cycle is the heart of these transformations. The following diagram illustrates a simplified, generic catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. rsc.org [rsc.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Nickel-Catalyzed Intramolecular Desulfitative C-N Coupling: A Synthesis of Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-N Cross-Coupling via Photoexcitation of Nickel-Amine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel 1-Aminoalkyl-2-Naphthol Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. This guide provides a comparative analysis of two novel 1-aminoalkyl-2-naphthol derivatives, 1-(dimethylaminomethyl)naphthalen-2-ol (Compound 2 ) and 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3 ), which have been synthesized and evaluated for their antimicrobial properties. Their performance is compared with established antimicrobial agents, ciprofloxacin and griseofulvin.
Performance Comparison of Antimicrobial Activity
The antimicrobial efficacy of the novel compounds was assessed against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC), representing the lowest concentration of a substance that prevents visible growth of a microorganism, was determined and is summarized in the tables below.
Antibacterial Activity
| Compound | Pseudomonas aeruginosa MDR1 (MIC in µg/mL) | Staphylococcus aureus MDR (MIC in µg/mL) |
| Compound 2 | - | - |
| Compound 3 | 10 | 100 |
| Ciprofloxacin | - | 200 |
Data Interpretation: Compound 3 demonstrates potent antibacterial activity, particularly against the multidrug-resistant strain Pseudomonas aeruginosa MDR1, with a low MIC value of 10 µg/mL.[1][2] Notably, it also exhibits superior efficacy against Staphylococcus aureus MDR strains compared to the commonly used antibiotic ciprofloxacin.[1][2]
Antifungal Activity
| Compound | Penicillium notatum (MIC in µg/mL) | Penicillium funiculosum (MIC in µg/mL) |
| Compound 2 | 400 | 400 |
| Compound 3 | - | - |
| Griseofulvin | 500 | - |
Data Interpretation: Compound 2 displays strong antifungal activity against Penicillium notatum and P. funiculosum, outperforming the standard antifungal drug griseofulvin against P. notatum.[1][2]
Synthesis and Characterization Workflow
The synthesis of the 1-aminoalkyl-2-naphthol derivatives is achieved through a one-pot, three-component Betti base reaction. The general workflow from synthesis to characterization is outlined below.
Caption: Experimental workflow for the synthesis, purification, and antimicrobial evaluation of 1-aminoalkyl-2-naphthol derivatives.
Proposed Synthetic Pathway: Betti Reaction
The synthesis of 1-aminoalkyl-2-naphthol derivatives is accomplished via the Betti reaction, a multicomponent reaction involving a naphthol, an aldehyde, and an amine.
Caption: General synthetic pathway for 1-aminoalkyl-2-naphthols via the Betti reaction.
The reaction is initiated by the protonation of formaldehyde by the acetic acid catalyst, which increases its electrophilicity.[1] This is followed by a nucleophilic attack from the secondary amine to form an iminium ion intermediate.[1] Subsequently, this intermediate undergoes an electrophilic aromatic substitution with 2-naphthol to yield the final 1-aminoalkyl-2-naphthol product.[1]
Experimental Protocols
General Procedure for the Synthesis of 1-Aminoalkyl-2-naphthol Derivatives
The synthesis is carried out using a one-pot, three-component Betti base reaction.[1] In a typical procedure, 2-naphthol, formaldehyde, and a secondary amine (such as dimethylamine for Compound 2 or piperidine for Compound 3 ) are condensed in the presence of a catalytic amount of acetic acid.[1] The reaction mixture is typically stirred at room temperature for a specified period. The resulting crude product is then purified, often by recrystallization from a suitable solvent, to yield the pure 1-aminoalkyl-2-naphthol derivative. Structural confirmation of the synthesized compounds is achieved through spectroscopic methods, primarily ¹H and ¹³C-NMR.[1][2]
Antimicrobial Activity Screening
Disk Diffusion Method: The antibacterial and antifungal activities of the synthesized compounds are initially screened using the disk diffusion method. Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on agar plates previously inoculated with the test microorganisms. The plates are then incubated under appropriate conditions. The diameter of the zone of inhibition around each disc is measured to assess the antimicrobial activity.
Broth Dilution Method for MIC Determination: To quantify the antimicrobial potency, the minimum inhibitory concentration (MIC) is determined using a broth microdilution method. A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
In Silico Analysis: Molecular Docking
To elucidate the potential mechanism of action, molecular docking studies were performed. For instance, Compound 3 exhibited strong binding affinities to E. coli DNA gyrase (-6.755 kcal/mol) and Candida albicans lanosterol 14α-demethylase (-7.813 kcal/mol).[1][2] This suggests that the antibacterial and antifungal activities of these compounds may be attributed to the inhibition of these crucial microbial enzymes.
Signaling Pathway Inhibition (Hypothetical)
Based on the molecular docking results, a potential mechanism of action for the antimicrobial activity of these compounds is the inhibition of key microbial enzymes. The following diagram illustrates a simplified hypothetical pathway of this inhibition.
Caption: Hypothetical inhibition of microbial enzymes by Compound 3.
This guide highlights the potential of novel 1-aminoalkyl-2-naphthol derivatives as a promising class of antimicrobial agents. Further research, including structure-activity relationship studies and in vivo efficacy evaluations, is warranted to develop these compounds into effective therapeutic agents for combating drug-resistant infections.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Iodonaphthalen-2-amine: A Procedural Guide
For researchers, scientists, and professionals in the field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-Iodonaphthalen-2-amine, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be aware of the inherent risks associated with this compound. While a specific, detailed safety data sheet (SDS) for this exact compound is not universally available, data from analogous compounds and supplier information indicate several potential hazards. The compound should be handled as harmful if swallowed and is suspected of causing skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or chemical splash goggles
-
A flame-resistant laboratory coat
-
In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Quantitative Hazard and Safety Data Summary
For quick reference, the table below summarizes the key hazard information and classifications for compounds structurally related to this compound. This data should be used to inform a conservative and safety-conscious approach to its disposal.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data is based on information for structurally similar compounds and general GHS classifications for substances with these hazards.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional, local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste, including residual amounts of the chemical, contaminated personal protective equipment (gloves, etc.), and any absorbent materials used for cleaning up spills, must be collected in a designated hazardous waste container.
-
Liquid Waste: If this compound is in a solution, it should not be disposed of down the drain. Collect it in a separate, clearly labeled hazardous waste container for organic or halogenated waste, as specified by your institution's Environmental Health and Safety (EHS) department.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
2. Containerization:
-
Use a sturdy, leak-proof container that is compatible with the chemical.
-
The container must be kept tightly sealed when not in use.
-
Ensure the container is not overfilled; a general rule is to fill it to no more than 80% of its capacity.
3. Labeling:
-
All hazardous waste containers must be clearly and accurately labeled. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards associated with the chemical (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area.
-
The storage area should be away from heat, sparks, and open flames.
-
Secondary containment should be used to prevent the spread of any potential spills.
5. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Provide them with a complete and accurate inventory of the waste container's contents.
-
Never attempt to dispose of this chemical in the regular trash or down the sanitary sewer.[3][4]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 1-Iodonaphthalen-2-amine
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 1-Iodonaphthalen-2-amine to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. The following recommendations are synthesized from safety data for structurally related compounds, including other iodo-naphthalene derivatives and aromatic amines, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Similar aromatic amines are classified as potentially harmful if swallowed and may cause cancer.[1] Therefore, handling this compound requires stringent safety measures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The required PPE is summarized in the table below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes. |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions. |
Operational Plan
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.
Preparation:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.
Handling:
-
Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Storage: Store the compound in a cool, dry, well-ventilated area away from light and incompatible materials such as strong oxidizing agents.[3][4] The container should be tightly sealed.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Proper segregation and labeling are crucial for safe disposal.
| Waste Type | Container | Labeling Requirements |
| Solid Waste (unused compound, contaminated consumables) | Designated, sealed, and properly labeled hazardous waste container. | "Hazardous Waste," "this compound," and associated hazard symbols. |
| Liquid Waste (solutions containing the compound) | Designated, sealed, and leak-proof hazardous waste container for halogenated organic waste. | "Hazardous Waste," "this compound," the solvent(s) used, and approximate concentrations. |
| Contaminated Labware (e.g., pipette tips, gloves) | Placed in a designated solid hazardous waste container. | "Hazardous Waste - Contaminated Labware". |
General Disposal Guidelines:
-
Segregation: Do not mix incompatible waste streams.[5]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[5]
-
Collection: Dispose of all hazardous waste through your institution's designated hazardous waste management program. Do not pour this chemical down the drain or dispose of it in regular trash.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
